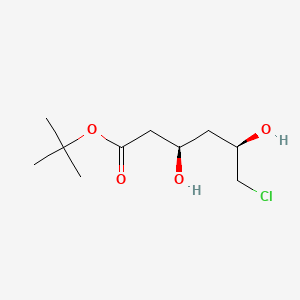

tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate

Description

Properties

Molecular Formula |

C10H19ClO4 |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

FIKPWJZUGTVXCO-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@H](CCl)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

A patented method describes the catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a ruthenium-based chiral catalyst Ru[(R)-TolBINAP]Cl or its derivatives. The key parameters are:

| Parameter | Condition |

|---|---|

| Catalyst | Ru[(R)-TolBINAP]Cl or derivative |

| Substrate to catalyst molar ratio | 1 : 0.0003–0.0005 |

| Hydrogen pressure | 3–5 MPa |

| Temperature | 40–60 °C |

| Reaction time | 4–7 hours |

| Solvent | Methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, or ethyl acetate (ethanol preferred) |

Procedure

- Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in the organic solvent.

- Conduct catalytic hydrogenation under the specified hydrogen pressure and temperature.

- After completion, slowly release the pressure to atmospheric.

- Remove organic solvent by reduced pressure distillation.

- Extract with water and ethyl acetate, wash organic phase with saturated brine.

- Dry organic phase over desiccant and concentrate to obtain tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate with high purity and yield.

Advantages

- Mild reaction conditions.

- High yield and purity.

- Simple catalyst readily available.

This method is well-documented in patent CN103483195A and provides a practical industrial route for the compound with high stereoselectivity.

Enzymatic Reduction Method

Biocatalysts and Enzymes

Enzymatic synthesis utilizes alcohol dehydrogenases (ADHs) from Lactobacillus species to catalyze asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to the desired chiral alcohol.

- Wild-type enzymes: Lactobacillus brevis ADH (LbADH) and Lactobacillus kefir ADH (LkADH).

- Engineered mutant: LkTADH (A94T/F147L/L199H/A202L) shows significantly enhanced activity.

Reaction Efficiency

| Enzyme | Specific Activity (U/mg) | Activity Increase vs. Wild Type |

|---|---|---|

| LbADH | 0.34 | 11.3-fold |

| Wild-type LkADH | 0.03 | Baseline |

| LkTADH mutant | 1.27 | 42-fold |

The mutant enzyme exhibits superior catalytic efficiency, enabling higher substrate conversion under mild aqueous conditions.

Reaction Conditions

- Substrate: tert-butyl 6-chloro-3,5-dioxohexanoate.

- Cofactors: NADPH or NADH regeneration systems.

- Buffer: pH ~7.5 aqueous buffer.

- Temperature: Ambient to mild heating.

- Biocatalyst concentration: optimized for high turnover.

Advantages

- High stereoselectivity.

- Environmentally friendly, mild aqueous conditions.

- Avoids harsh chemical reagents.

Chemical Reduction Using Sodium Borohydride in Micellar Media

Method Summary

A stereoselective chemical reduction employs sodium borohydride in aqueous micellar aggregates formed by surfactants such as sodium lauryl sulfate or benzalkonium chloride at low temperatures (0–5 °C). This method reduces (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate to the diastereomeric excess (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate.

Reaction Steps

- Reduction with sodium borohydride in presence of surfactant micelles.

- Conversion of the diol intermediate to protected forms via reaction with 2,2-dimethoxypropane and camphor sulfonic acid.

- Further purification by crystallization.

Benefits

- High diastereomeric excess (>80%).

- Uses inexpensive reagents.

- Surfactant media improve stereoselectivity and yield.

This process is detailed in patent WO2014203045A1 and offers an alternative to enzymatic and catalytic hydrogenation methods.

Biotechnological Preparation Using Recombinant Ketoreductase

Process Description

A biocatalytic method uses recombinant ketoreductase enzymes expressed in engineered Escherichia coli strains to reduce tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate to the (3R,5R)-dihydroxy derivative. The process involves:

- Use of cofactors NAD(P)H with regeneration systems.

- Reaction in aqueous buffer at pH 7.5.

- Substrate concentration and enzyme loading optimized for yield.

Advantages

- High stereoselectivity.

- Scalable for industrial production.

- Mild and environmentally benign conditions.

This approach is described in patent WO2014075438A1 and recent biotechnological literature.

Comparative Summary of Preparation Methods

| Method | Catalyst/Biocatalyst | Conditions | Stereoselectivity | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ru[(R)-TolBINAP]Cl | 3–5 MPa H2, 40–60 °C, 4–7 h | High (3R,5S) | High yield, high purity | Industrially practical, mild conditions |

| Enzymatic Reduction | LkTADH mutant (ADH) | Aqueous buffer, ambient temp | Very high (3R,5R) | High | Environmentally friendly, scalable |

| Sodium Borohydride + Micelles | NaBH4 + surfactants | 0–5 °C | High diastereomeric excess | Good yield | Cost-effective, requires low temp |

| Recombinant Ketoreductase | Recombinant ketoreductase (E. coli) | Aqueous buffer, pH 7.5 | High (3R,5R) | High | Biotechnological, scalable |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate depends on its specific application. In the context of drug development, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved would be specific to the final active compound derived from this precursor.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Stereoisomeric Variants

Racemic Mixture: (±)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate

- CAS : 319924-73-7

- Molecular Formula : C₁₀H₁₇ClO₄ (MW: 236.69 g/mol)

- Key Differences :

- Lacks stereochemical specificity, making it less desirable for pharmaceutical synthesis.

- Used as a reference standard in Rosuvastatin quality control (QC) and Abbreviated New Drug Application (ANDA) filings .

- Enzymatic resolution using Lactobacillus brevis ADH (LBADH) can yield enantiopure (S)-isomers (ee >99.5%), crucial for statin side-chain synthesis .

(S)-Enantiomer: tert-Butyl (S)-6-Chloro-5-hydroxy-3-oxohexanoate

- CAS: Not explicitly provided, but referenced in enzymatic studies.

- Key Features: High enantiomeric excess (ee >99.5%) achieved via LBADH-catalyzed reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) . Critical intermediate in Atorvastatin synthesis . Enzymatic activity for its production varies: Lentilactobacillus parabuchneri reductase shows 15,750 U/g activity, outperforming other reductases like LnRCR (53.6 U/g) .

Functional Group Analogs

tert-Butyl 6-Cyano-5-hydroxy-3-oxohexanoate

- CAS : 125971-94-0 (R-configuration)

- Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol)

- Key Differences: Replaces chlorine with a cyano group (–CN), enhancing electrophilicity for nucleophilic additions. Intermediate in HMG-CoA reductase inhibitors (e.g., Rosuvastatin precursors) . Synthesized via novel cyanidation processes, differing from chlorinated analogs .

Reduced Derivatives

tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate

Data Tables

Table 2: Enzymatic Activity Comparison

Key Research Findings

Stereochemical Impact on Applications :

- The (3R,5R) isomer is a Rosuvastatin impurity, while the (S)-enantiomer is critical for Atorvastatin synthesis, underscoring the role of stereochemistry in drug development .

- Enzymatic methods (e.g., LBADH) achieve superior enantioselectivity compared to chemical synthesis .

Functional Group Substitution: Cyano analogs exhibit distinct reactivity, enabling diverse downstream modifications for statin derivatives .

Process Optimization :

- Fed-batch bioreactors with immobilized enzymes improve yield and reduce cofactor costs for large-scale production .

Biological Activity

tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate is a chiral organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of statins. Its molecular formula is C10H17ClO4, and it has a molecular weight of approximately 236.69 g/mol. The compound's biological activity is largely attributed to its structural features, which influence its interaction with various enzymes and metabolic pathways.

The compound features a tert-butyl group, a chlorine atom, a hydroxyl group, and a ketone functional group. These functional groups play crucial roles in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClO4 |

| Molecular Weight | 236.69 g/mol |

| CAS Number | 404958-69-6 |

| IUPAC Name | This compound |

Role in Statin Synthesis

Research indicates that this compound serves as an essential intermediate in the synthesis of statins, which are widely used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. The stereochemistry of this compound is critical; only specific enantiomers exhibit the desired biological effects on cholesterol metabolism .

Enzyme Interaction

The biological activity of this compound is closely linked to its interaction with metabolic enzymes. Studies have shown that modifications to the compound can enhance its efficacy as a statin precursor. For instance, variations in stereochemistry can lead to different affinities for HMG-CoA reductase, impacting therapeutic effectiveness and side effects .

Case Studies

- Statin Efficacy Improvement : A study demonstrated that derivatives of this compound showed improved inhibition of HMG-CoA reductase compared to traditional statins. This was attributed to enhanced binding due to optimal stereochemistry.

- Biosynthesis Using Engineered Enzymes : Another research highlighted the use of engineered enzymes in organic solvents for the biosynthesis of this compound, achieving high yields and substrate concentrations. This method represents a significant advancement in producing pharmaceutical intermediates efficiently.

Comparative Analysis with Similar Compounds

The following table outlines similar compounds and their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | 154026-92-3 | 1.00 | Key intermediate for statin synthesis |

| (R)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | 404958-08-3 | 1.00 | Different stereochemistry affects biological activity |

| (3S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate | 319924-74-8 | 0.90 | Contains additional hydroxyl groups |

Q & A

Q. What are the common synthetic routes for tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate, and how do reaction conditions influence enantiomeric purity?

Answer: Two primary synthetic methods are employed:

- Chemical Synthesis via Blaise Reaction : (S)-4-Chloro-3-trimethylsilyloxybutyronitrile undergoes Blaise transformation using in situ zinc activation with catalytic organic acids to yield the target compound. This method emphasizes regioselectivity and is critical for statin intermediate production .

- Enzymatic Reduction : The alcohol dehydrogenase from Lactobacillus brevis (LBADH) catalyzes the enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) to the (S)-configured hydroxy ketone with >99.5% enantiomeric excess (ee). Key factors include pH, temperature, and solvent systems (e.g., biphasic reactors) to minimize substrate degradation .

Optimization : Recrystallization increases diastereomeric excess (de) from 93% to >99% .

Q. How is the enantiomeric excess (ee) of this compound determined experimentally?

Answer:

- Derivatization and GC Analysis : The ketone is reduced with NaBH₄ in ethanol, followed by acetic acid quenching. Derivatized products are analyzed using an FS-Cyclodextrin β1/P GC column to quantify ee .

- HPLC for Diastereomeric Excess : Chiral stationary-phase HPLC resolves diastereomers, such as (3R,5R)- and (3R,5S)-dihydroxyhexanoates, using retention time differences and UV detection .

Advanced Research Questions

Q. How can reaction kinetics and substrate degradation be modeled for the enzymatic synthesis of this compound?

Answer:

- Kinetic Studies : The LBADH-catalyzed reduction exhibits Michaelis-Menten kinetics, with irreversible substrate degradation modeled as a competing first-order reaction. Parameters like , , and degradation rate constants are derived from time-course data under varying substrate/enzyme concentrations .

- Multiphase Bioreactor Optimization : Substrate partitioning between aqueous and organic phases reduces degradation. Mathematical models integrate mass transfer coefficients and enzyme stability to predict optimal reactor configurations .

Q. What strategies enhance diastereoselectivity in subsequent reductions of this compound to statin precursors?

Answer:

- Engineered Aldo-Keto Reductases (AKRs) : Variant VI of KmAKR achieves >99.5% de in reducing tert-butyl 6-chloro-(5S)-hydroxy-3-oxohexanoate to (3R,5R)-dihydroxyhexanoate at 450 g/L substrate loading. Directed evolution improves thermostability (T₅₀ = 54.8°C) and catalytic efficiency () .

- Crystallization-Enhanced Resolution : A single recrystallization step in ethanol/water mixtures increases de from 93% to >99% by selectively precipitating the undesired (3R,5S)-diastereomer .

Q. How does this compound serve as a critical intermediate in pharmaceutical research?

Answer:

- Statin Synthesis : It is a key chiral building block for Rosuvastatin and related HMG-CoA reductase inhibitors. The (3R,5R)-configuration is essential for biological activity, requiring high stereochemical purity (>99.5% de) .

- Downstream Applications : Derivatives like tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate are synthesized via cyanide substitution, enabling modular access to statin side chains .

Methodological Challenges and Solutions

Q. How are conflicting stereochemical outcomes resolved in synthetic pathways involving this compound?

Answer:

- Stereochemical Analysis : Circular Dichroism (CD) and X-ray crystallography validate absolute configurations. For example, Variant VI’s crystal structure (PDB: 6X7Z) reveals substrate-binding residues critical for (3R,5R)-selectivity .

- Controlled Reaction Quenching : Rapid acidification after enzymatic reduction prevents epimerization at the C5 hydroxyl group, preserving ee .

Q. What analytical techniques are used to characterize intermediates and byproducts in its synthesis?

Answer:

- NMR for Structural Elucidation : - and -NMR confirm regiochemistry (e.g., δ 4.15 ppm for C5-OH, δ 2.85 ppm for C3-keto) .

- Mass Spectrometry (HRMS) : Accurately identifies molecular ions (e.g., [M+Na]⁺ at m/z 261.08 for C₁₀H₁₉ClO₄) and fragmentation patterns .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.